1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole
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Overview
Description
1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals. This particular compound is characterized by the presence of chloro and fluoro substituents on the benzyl and phenyl rings, which can influence its chemical properties and biological activities.
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to interact with a variety of biological targets due to their structural similarity to naturally occurring nucleotides .
Mode of Action
Benzimidazole derivatives typically interact with their targets through various mechanisms, including free radical reactions, nucleophilic substitution, and oxidation . The presence of a benzylic position in the compound structure allows for resonance stabilization, which can influence the compound’s interaction with its targets .
Biochemical Pathways
Benzimidazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological and clinical applications .
Pharmacokinetics
The presence of various functional groups in the benzimidazole structure can influence its pharmacokinetic properties, including its bioavailability .
Result of Action
Benzimidazole derivatives are known to have diverse biological activities, including anticancer, antiviral, anti-hiv, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, and antidiabetic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole typically involves the following steps:
Preparation of 2-chloro-6-fluorobenzyl chloride: This intermediate can be synthesized by reacting 2-chloro-6-fluorobenzyl alcohol with thionyl chloride or phosphorus trichloride under reflux conditions.
Formation of the benzimidazole core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with 4-chlorobenzaldehyde in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Substitution reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the halogen atoms.
Oxidation and reduction reactions: The benzimidazole core can undergo oxidation to form N-oxides or reduction to form dihydrobenzimidazoles.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by aryl or alkyl groups using palladium catalysts.
Common Reagents and Conditions
Nucleophilic aromatic substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and thiourea.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
Substitution products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Oxidation products: N-oxides or hydroxylated derivatives.
Reduction products: Dihydrobenzimidazoles or partially reduced intermediates.
Scientific Research Applications
1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole has several scientific research applications:
Medicinal chemistry: It is used as a lead compound for the development of new pharmaceuticals, particularly for its potential anti-inflammatory, anticancer, and antimicrobial activities.
Biological studies: The compound is used in studies to understand its interaction with biological targets such as enzymes, receptors, and DNA.
Chemical biology: It serves as a tool compound to study the mechanisms of action of benzimidazole derivatives and their effects on cellular processes.
Industrial applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-1H-benzimidazole: Lacks the 2-chloro-6-fluorobenzyl group, which may result in different biological activities and chemical properties.
1-(benzyl)oxy-2-(4-chlorophenyl)-1H-1,3-benzimidazole: Similar structure but without the chloro and fluoro substituents, potentially affecting its reactivity and interactions.
1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole: Lacks the fluorine atom, which can influence its electronic properties and biological activity.
Uniqueness
1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole is unique due to the presence of both chloro and fluoro substituents, which can enhance its lipophilicity, metabolic stability, and binding affinity to biological targets .
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methoxy]-2-(4-chlorophenyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2FN2O/c21-14-10-8-13(9-11-14)20-24-18-6-1-2-7-19(18)25(20)26-12-15-16(22)4-3-5-17(15)23/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEVNKOSHDERHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2OCC3=C(C=CC=C3Cl)F)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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